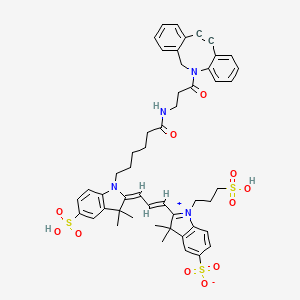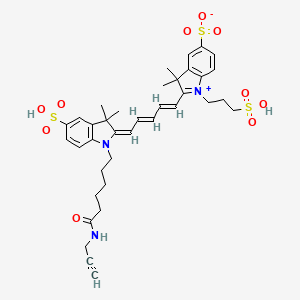![molecular formula C12H24Cl2O7 B6292508 Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether CAS No. 52559-90-7](/img/structure/B6292508.png)
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether” is an organic compound with the linear formula: O(CH2CH2OCH2CH2Cl)2 . It’s also known as 1,11-Dichloro-3,6,9-trioxaundecane or Tetraethylene glycol dichloride . It’s used in the preparation of a series of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols .
Synthesis Analysis
This compound is synthesized as an impurity during the preparation of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol .Molecular Structure Analysis
The molecular weight of “this compound” is 231.12 . The SMILES string representation is ClCCOCCOCCOCCCl .Physical And Chemical Properties Analysis
“this compound” has a refractive index (n20/D) of 1.464 and a density of 1.18 g/mL at 20 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Syntheses and Structures of Silver(I) Complexes
A study by An et al. (2011) explored the synthesis and structures of Silver(I) complexes utilizing dithioether ligands that incorporate ethyleneoxy segments, including variants like bis(2-(pyridin-2-ylthio)ethyl)ether and bis(2-(benzothiazol-2-ylthio)ethyl)ether. These complexes demonstrated significant inhibitory effects on the growth of Phaeodactylum tricornutum, with variations in activity influenced by the ligands' terminal groups and ethyleneoxy chain lengths (An et al., 2011).
Solubility in Supercritical Carbon Dioxide
Yang and Wang (2010) investigated the solubility of bis(2-hydroxyethyl) ether and its derivatives in supercritical carbon dioxide. The study revealed that end-group modifications and molecular weight significantly impact solubility, providing insights into the properties of such compounds under varying pressures and temperatures (Yang & Wang, 2010).
Ether Polymerization Behavior
Smit et al. (2004) examined the impact of ether and thioether backbone substituents on the ethylene polymerization behavior of bis(imino)pyridine iron complexes. The study found that the presence of bulky substituents can significantly enhance polymerization activity, offering potential avenues for developing highly efficient polymerization systems (Smit et al., 2004).
Eco-Friendly Oxidation Processes
Liu et al. (2018) presented an eco-friendly method for oxidizing aromatic alcohols to aromatic carboxylic acids and ketones using bis(methoxypropyl) ether. This process utilizes atmospheric oxygen as the sole oxidant, highlighting a sustainable approach to chemical synthesis with high conversion rates and selectivity (Liu et al., 2018).
Biodegradation of Environmental Pollutants
McClay et al. (2007) explored the biodegradation of bis(2-chloroethyl) ether by Xanthobacter sp. strain ENV481, which can utilize it as a sole carbon and energy source. This research sheds light on potential bioremediation strategies for removing harmful ether-based compounds from contaminated environments (McClay et al., 2007).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The compound is soluble in water, ethanol, and other organic solvents . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified in the literature.
Molecular Mechanism
It is known that the compound was used in the synthesis of 1-(4-pyridiniumaldoxime)-2-(((2-chloroethoxy)-2-ethoxy)ethoxy)ethane , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet identified.
Eigenschaften
IUPAC Name |
2-[1-chloro-2-[2-[2-[2-chloro-2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Cl2O7/c13-11(20-3-1-15)9-18-7-5-17-6-8-19-10-12(14)21-4-2-16/h11-12,15-16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILFWGJSUHYFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(COCCOCCOCC(OCCO)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)


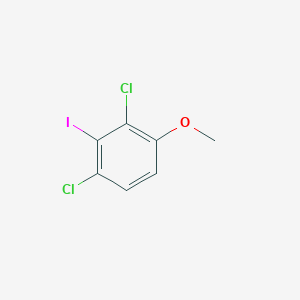
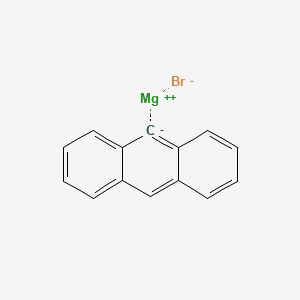
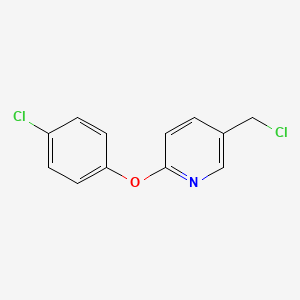
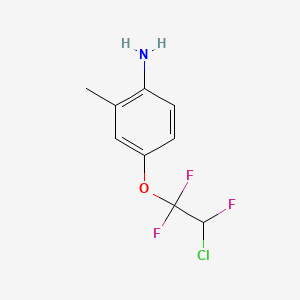

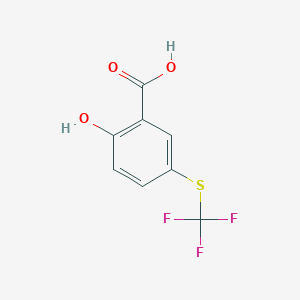
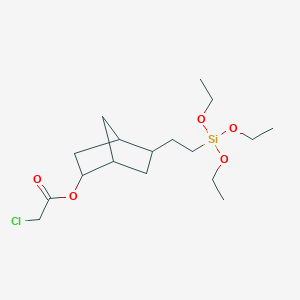
![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)

